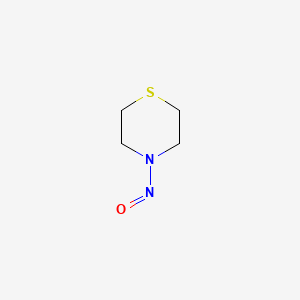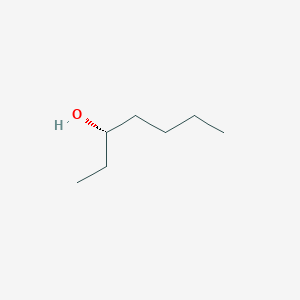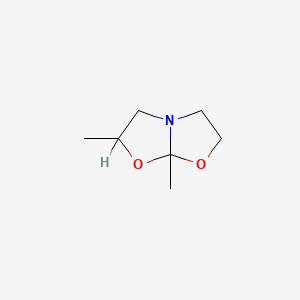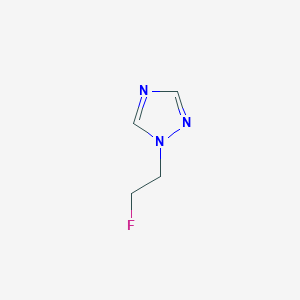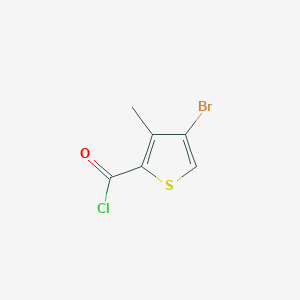
2-nitro-N-phenyl-4-(trifluoromethyl)aniline
Vue d'ensemble
Description
2-nitro-N-phenyl-4-(trifluoromethyl)aniline is an organic compound that features both nitro and trifluoromethyl functional groups. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group imparts unique electronic properties, making it a valuable building block in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-N-phenyl-4-(trifluoromethyl)aniline typically involves the nitration of N-phenyl-4-(trifluoromethyl)aniline. One common method is as follows:
Nitration Reaction: N-phenyl-4-(trifluoromethyl)aniline is treated with a nitrating mixture, usually composed of concentrated sulfuric acid and nitric acid, at a controlled temperature. The reaction is typically carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the nitro group at the desired position.
Purification: The crude product is then purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to increase yield and purity. The use of automated systems for temperature and reagent control can also enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-nitro-N-phenyl-4-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as halogenation, sulfonation, and nitration, under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Halogens (e.g., chlorine, bromine) with Lewis acids (e.g., iron(III) chloride) for halogenation; sulfuric acid for sulfonation.
Coupling: Boronic acids with palladium catalysts in the presence of bases like potassium carbonate.
Major Products
Reduction: 2-amino-N-phenyl-4-(trifluoromethyl)aniline.
Substitution: Halogenated, sulfonated, or further nitrated derivatives.
Coupling: Biaryl compounds with various substituents.
Applications De Recherche Scientifique
2-nitro-N-phenyl-4-(trifluoromethyl)aniline has several applications in scientific research:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those requiring the trifluoromethyl group for enhanced biological activity.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to interact with biological targets effectively.
Materials Science: It is employed in the synthesis of advanced materials, including polymers and liquid crystals, where the trifluoromethyl group contributes to unique physical properties.
Mécanisme D'action
The mechanism of action of 2-nitro-N-phenyl-4-(trifluoromethyl)aniline depends on its application. In pharmaceuticals, the trifluoromethyl group can enhance the compound’s ability to interact with biological targets by increasing lipophilicity and metabolic stability. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with enzymes and receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-nitro-4-(trifluoromethyl)aniline: Similar structure but lacks the N-phenyl group.
4-nitro-2-(trifluoromethyl)aniline: Positional isomer with different substitution pattern.
2-nitro-4-(trifluoromethyl)phenol: Contains a hydroxyl group instead of an amino group.
Uniqueness
2-nitro-N-phenyl-4-(trifluoromethyl)aniline is unique due to the presence of both the nitro and trifluoromethyl groups on the same aromatic ring, along with the N-phenyl substitution. This combination of functional groups imparts distinct electronic and steric properties, making it a versatile intermediate in synthetic chemistry.
Propriétés
IUPAC Name |
2-nitro-N-phenyl-4-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O2/c14-13(15,16)9-6-7-11(12(8-9)18(19)20)17-10-4-2-1-3-5-10/h1-8,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIVVNRWRRMVFLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382664 | |
| Record name | 2-nitro-N-phenyl-4-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2715-01-7 | |
| Record name | 2-nitro-N-phenyl-4-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


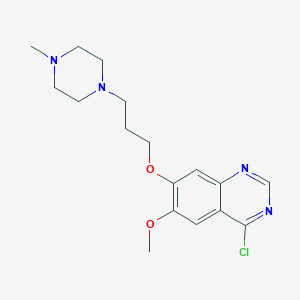
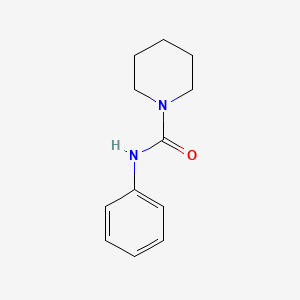
![2-[2-(4-Chlorophenyl)-2-oxoethyl]malononitrile](/img/structure/B3050500.png)

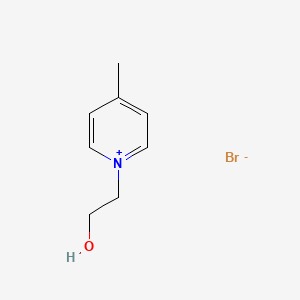
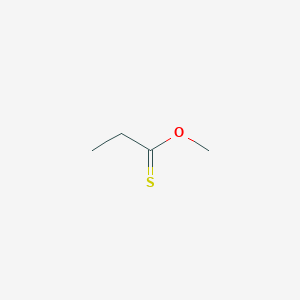

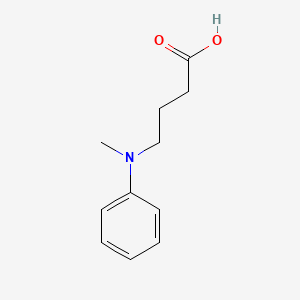
![3-[Ethoxy(dimethyl)silyl]propyl 2-bromo-2-methylpropanoate](/img/structure/B3050506.png)
